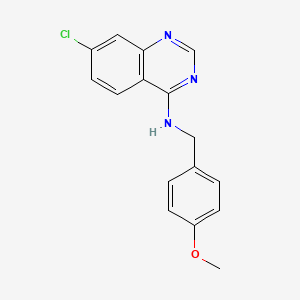

7-氯-N-(4-甲氧基苄基)-4-喹唑啉胺

描述

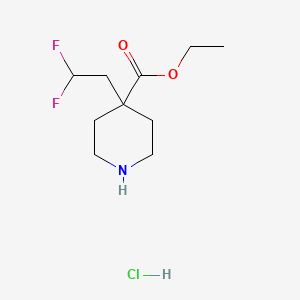

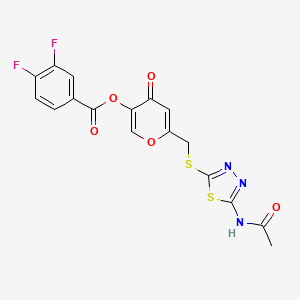

“7-chloro-N-(4-methoxybenzyl)-4-quinazolinamine” is a chemical compound with the molecular formula C16H14ClN3O and a molecular weight of 299.75 . It is used in various chemical reactions and has potential applications in different fields .

Molecular Structure Analysis

The molecular structure of “7-chloro-N-(4-methoxybenzyl)-4-quinazolinamine” is defined by its molecular formula C16H14ClN3O . Detailed structural analysis would require more specific information or advanced analytical techniques.科学研究应用

合成及抗肿瘤活性

已探索出与7-氯-N-(4-甲氧基苄基)-4-喹唑啉胺相关的化合物(例如4-氯-7-甲氧基-6-叔丁酰胺基喹唑啉)的合成。这些合成化合物展示出使用活性部分进行改性的潜力,以表现出抗肿瘤活性 (邵耀武,2008)。

合成技术及应用

一项研究详细介绍了相关化合物4-(3-氯-4-氟苯基氨基)-7-甲氧基-6-[3-(4-吗啉基)丙氧基]喹唑啉(ZD1839)的合成。这项研究重点介绍了该过程的优势,例如温和的反应条件和高产率,表明在合成类似化合物方面具有广泛的应用潜力 (龚平,2005)。

生物活性及医药应用

另一种相关化合物N-4-(4-氯-3-三氟甲基-苯基)-7-甲氧基-喹唑啉-4,6-二胺在医学上显示出潜在的生物活性,重点关注针对实际应用而优化的快速合成方法 (欧阳益强等,2016)。

作为 MERS-CoV 抑制剂的潜力

合成了一系列 4-苯胺基-6-氨基喹唑啉衍生物,并评估了它们的高抗 MERS-CoV 活性。其中一种化合物,其结构与 7-氯-N-(4-甲氧基苄基)-4-喹唑啉胺相似,对 MERS-CoV 感染表现出显着的抑制作用 (J. Lee 等,2020)。

细胞毒性和抗菌活性

对靛红衍生物的研究(包括与 7-氯-N-(4-甲氧基苄基)-4-喹唑啉胺在结构上相关的化合物)显示出对各种细胞系的显着体外细胞毒活性,突出了它们在癌症研究和治疗中的潜力 (S. S. Reddy 等,2013)。

5-HT4 受体的拮抗剂

发现源自 4-氨基-5-氯-2-甲氧基苯甲酸的苯甲酸酯(在结构上与所讨论的化学物质相关)是有效的 5-HT4 受体激动剂,表明它们在神经学研究和治疗中的潜力 (D. Yang 等,1997)。

NMDA 受体的放射性配体

7-氯-4-羟基-3-[3-(4-甲氧基苄基)苯基-2(1H)-喹诺酮,一种与 7-氯-N-(4-甲氧基苄基)-4-喹唑啉胺相似的化合物,在高产率合成方法中用作 NMDA 受体的放射性配体,在神经科学研究中具有潜力 (原田平,铃木和彦,1999)。

作用机制

Target of Action

Quinazoline and quinazolinone derivatives, which include 7-chloro-n-[(4-methoxyphenyl)methyl]quinazolin-4-amine, have been noted for their wide range of biopharmaceutical activities .

Mode of Action

Quinazoline derivatives have been reported to exhibit a variety of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects

Biochemical Pathways

It is known that quinazoline derivatives can influence a broad range of biological pathways due to their diverse physiological significance and pharmacological utilization . The downstream effects of these pathways are subject to further investigation.

Result of Action

Quinazoline derivatives have been reported to exhibit a variety of biological activities, suggesting a broad range of potential molecular and cellular effects .

生化分析

Biochemical Properties

7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, the compound has shown binding affinity to specific receptors, influencing cellular responses .

Cellular Effects

The effects of 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine on cells are multifaceted. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on metabolic pathways can affect the overall energy balance and metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific kinases, which disrupts phosphorylation events critical for signal transduction. Additionally, the compound can bind to DNA and RNA, affecting transcription and translation processes. These interactions can lead to changes in protein synthesis and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular functions, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine in animal models are dose-dependent. At lower doses, the compound has been observed to exert therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where the compound’s efficacy plateaus, and further increases in dosage do not enhance therapeutic outcomes .

Metabolic Pathways

7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects. Additionally, the compound can affect metabolic flux and metabolite levels, impacting cellular energy balance and biosynthetic processes .

Transport and Distribution

The transport and distribution of 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its effects. The compound’s distribution can also be influenced by factors such as tissue permeability and binding affinity to plasma proteins .

Subcellular Localization

7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and subsequent cellular responses .

属性

IUPAC Name |

7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-21-13-5-2-11(3-6-13)9-18-16-14-7-4-12(17)8-15(14)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLOMXHKKBSQTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901325727 | |

| Record name | 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818944 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477861-85-1 | |

| Record name | 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,6-dimethyl-N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2580199.png)

![Ethyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2580203.png)

![N-(8-(tert-butyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2580205.png)

![Methyl 4-[2-{[(4-chloroanilino)carbonyl]amino}-4-(trifluoromethyl)anilino]butanoate](/img/structure/B2580207.png)

![N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2580219.png)

![7-(4-fluorophenyl)-4-((4-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2580220.png)